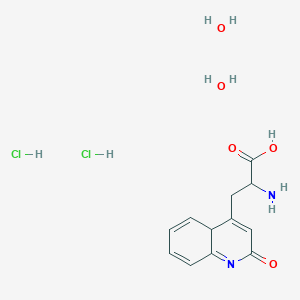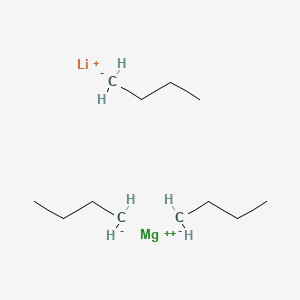
Tri-N-butyllithium magnesate, 0.7M IN &
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tri-N-butyllithium magnesate is a chemical compound with the empirical formula C12H27LiMg. It is commonly used as a base and deprotonating agent in various chemical reactions. This compound is typically available as a 0.7 M solution in diethyl ether and hexanes .
准备方法
Synthetic Routes and Reaction Conditions
Tri-N-butyllithium magnesate is synthesized through the reaction of n-butyllithium with magnesium. The reaction is typically carried out in an inert atmosphere to prevent the compound from reacting with moisture or oxygen. The reaction conditions include:
Solvent: Diethyl ether or hexanes
Temperature: Room temperature
Atmosphere: Inert (e.g., nitrogen or argon)
The reaction can be represented as follows:
3C4H9Li+Mg→C12H27LiMg
Industrial Production Methods
In industrial settings, the production of Tri-N-butyllithium magnesate involves large-scale reactors with precise control over temperature and atmosphere. The use of high-purity reagents and solvents is crucial to ensure the quality and consistency of the final product .
化学反应分析
Types of Reactions
Tri-N-butyllithium magnesate undergoes various types of chemical reactions, including:
Deprotonation: It is used to deprotonate furans, fluoro aromatics, thiophenes, oxazoles, and benzoxazoles.
Grignard Reactions: It participates in Grignard reactions, where it acts as a nucleophile to form carbon-carbon bonds.
Common Reagents and Conditions
Reagents: Furans, fluoro aromatics, thiophenes, oxazoles, benzoxazoles
Conditions: Inert atmosphere, room temperature, diethyl ether or hexanes as solvents
Major Products
The major products formed from these reactions depend on the specific substrates used. For example, deprotonation of furans leads to the formation of furan anions, which can further react to form various derivatives .
科学研究应用
Tri-N-butyllithium magnesate has a wide range of applications in scientific research, including:
作用机制
The mechanism of action of Tri-N-butyllithium magnesate involves the deprotonation of substrates through the transfer of a lithium ion. The compound acts as a strong base, abstracting protons from various substrates to form anions. These anions can then participate in further chemical reactions, such as nucleophilic substitution or addition .
相似化合物的比较
Similar Compounds
Lithium diisopropylamide (LDA): Another strong base used for deprotonation reactions.
n-Butyllithium: A commonly used organolithium reagent with similar applications.
Grignard Reagents: Organomagnesium compounds used in nucleophilic addition reactions.
Uniqueness
Tri-N-butyllithium magnesate is unique in its ability to combine the properties of both lithium and magnesium reagents. This dual functionality allows it to participate in a wider range of chemical reactions compared to other similar compounds .
属性
分子式 |
C12H27LiMg |
|---|---|
分子量 |
202.6 g/mol |
IUPAC 名称 |
lithium;magnesium;butane |
InChI |
InChI=1S/3C4H9.Li.Mg/c3*1-3-4-2;;/h3*1,3-4H2,2H3;;/q3*-1;+1;+2 |
InChI 键 |
BRZNWMVATGSOEK-UHFFFAOYSA-N |
规范 SMILES |
[Li+].CCC[CH2-].CCC[CH2-].CCC[CH2-].[Mg+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Bromo-7-(trifluoromethyl)imidazo[1,2-b][1,2,4]triazine](/img/structure/B12337495.png)

![B-[4-[[(2-methylphenyl)amino]sulfonyl]phenyl]Boronic acid](/img/structure/B12337502.png)
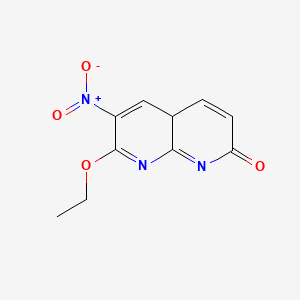
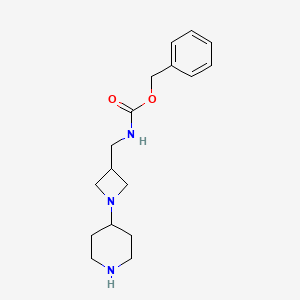
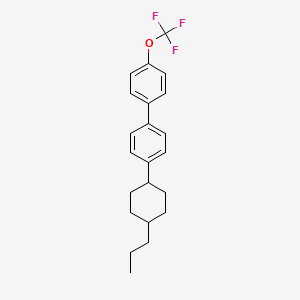
![Dimethylammonium dichlorotri(MU-chloro)bis[(R)-(+)-2,2'-bis(diphenylphosphino)-5,5',6,6',7,7',8,8'-octahydro-1,1'-binaphthyl]diruthenate(II)](/img/structure/B12337528.png)
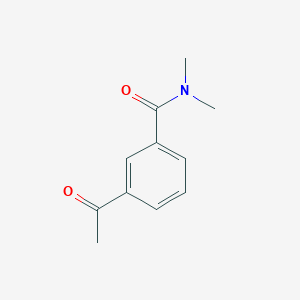
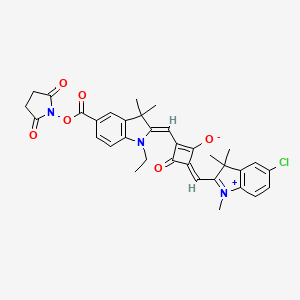

![[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxo-1,4a,5,5a,6,7,8,9,9a,10a-decahydrobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate](/img/structure/B12337548.png)

